1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a 3-chlorophenylmethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the starting material, 4-[(3-chlorophenyl)amino]-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, can be prepared by cross-coupling propargylamines with acyl chlorides in the presence of a PdCl2/CuI/Ph3P catalytic system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar thiophene and chlorophenyl structure but differs in the core heterocycle.
Indole derivatives: These compounds also feature a benzene ring fused to a nitrogen-containing ring and exhibit diverse biological activities.
Uniqueness
1-[(3-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the combination of benzodiazole and thiophene moieties
Properties
Molecular Formula |
C18H13ClN2S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C18H13ClN2S/c19-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-18(21)17-9-4-10-22-17/h1-11H,12H2 |
InChI Key |
YDGXONOSXIOZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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